molecular formula C10H21NO4S B14366482 2-(Octanoylamino)ethane-1-sulfonic acid CAS No. 93265-84-0

2-(Octanoylamino)ethane-1-sulfonic acid

Cat. No.: B14366482
CAS No.: 93265-84-0
M. Wt: 251.35 g/mol
InChI Key: GQIKWWYWUPOJPW-UHFFFAOYSA-N
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Description

2-(Octanoylamino)ethane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of an octanoyl group attached to an aminoethane sulfonic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octanoylamino)ethane-1-sulfonic acid typically involves the reaction of octanoyl chloride with aminoethane sulfonic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Octanoylamino)ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate esters.

    Substitution: Various substituted aminoethane sulfonic acid derivatives.

Scientific Research Applications

2-(Octanoylamino)ethane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-(Octanoylamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The octanoyl group enhances the compound’s hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)ethane-1-sulfonic acid: Another sulfonic acid derivative with a cyclohexyl group instead of an octanoyl group.

    2-Aminoethane sulfonic acid (Taurine): A simpler compound with an amino group and a sulfonic acid group.

Uniqueness

2-(Octanoylamino)ethane-1-sulfonic acid is unique due to its long hydrophobic octanoyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems.

Properties

CAS No.

93265-84-0

Molecular Formula

C10H21NO4S

Molecular Weight

251.35 g/mol

IUPAC Name

2-(octanoylamino)ethanesulfonic acid

InChI

InChI=1S/C10H21NO4S/c1-2-3-4-5-6-7-10(12)11-8-9-16(13,14)15/h2-9H2,1H3,(H,11,12)(H,13,14,15)

InChI Key

GQIKWWYWUPOJPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

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